molecular formula C23H16N2O5 B11540492 methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate

methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate

Cat. No.: B11540492
M. Wt: 400.4 g/mol
InChI Key: PSULWJQOIYBXBG-UHFFFAOYSA-N
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Description

METHYL 4-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE is a complex organic compound with a unique structure that includes an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE typically involves the reaction of methyl 4-aminobenzoate with 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Neurodegenerative Diseases

Research has indicated that compounds similar to methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds often act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning.

Case Study : A study demonstrated that derivatives with a similar structure showed strong AChE inhibitory activity, suggesting potential therapeutic effects against cognitive decline associated with Alzheimer's disease .

Monoamine Oxidase Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating depression and anxiety disorders.

Research Findings : In vitro studies have shown that certain derivatives exhibit significant MAO-B inhibitory activity, which is linked to their antidepressant effects . For instance, specific analogs demonstrated IC50 values indicating strong inhibition of MAO-B activity.

Acetylcholinesterase Inhibition

The compound's structure allows it to interact with the active site of acetylcholinesterase effectively. This interaction can be quantified through enzyme activity assays.

CompoundIC50 Value (µM)Mechanism of Action
Methyl 4-{[4-(1,3-Dioxo...]}14.80 ± 5.45AChE Inhibitor
Analog 4g64.83 ± 4.20Selective MAO-B Inhibitor

This table illustrates the potency of this compound and its derivatives against key enzymes involved in neurodegenerative diseases .

Butyrylcholinesterase Inhibition

Similar to AChE inhibition, butyrylcholinesterase (BuChE) inhibition is also crucial for therapeutic strategies targeting Alzheimer's disease. Compounds that inhibit both AChE and BuChE may offer enhanced efficacy.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target enzymes. These studies provide insights into how modifications to the compound's structure can enhance its inhibitory properties.

Mechanism of Action

The mechanism by which METHYL 4-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s isoindole moiety is believed to play a crucial role in its biological activity by binding to these targets and modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

Uniqueness

METHYL 4-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE is unique due to its specific structural features, including the presence of both an isoindole and a benzamido group. These features confer distinct chemical and biological properties that differentiate it from similar compounds .

Biological Activity

Methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18N2O5C_{20}H_{18}N_{2}O_{5}, with a molecular weight of approximately 366.37 g/mol. Its structure features a benzoyl group attached to an isoindole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₁NO₄
Molecular Weight366.3673 g/mol
CAS Number23853-03-4
Boiling Point550.2°C
Density1.336 g/cm³

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induces apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer activity .

Antimicrobial Activity

The compound has also shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies revealed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

Analgesic Effects

Additionally, modifications to the benzene moiety of the molecule have been linked to enhanced analgesic properties . Comparative analyses suggest that certain substitutions can amplify the analgesic effects without increasing toxicity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Pain Modulation : Interaction with pain receptors and modulation of inflammatory pathways.

Case Study 1: Anticancer Activity

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for Staphylococcus aureus and 50 µg/mL for Escherichia coli, showcasing its potential as a therapeutic agent .

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 4-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C23H16N2O5/c1-30-23(29)15-6-10-16(11-7-15)24-20(26)14-8-12-17(13-9-14)25-21(27)18-4-2-3-5-19(18)22(25)28/h2-13H,1H3,(H,24,26)

InChI Key

PSULWJQOIYBXBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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